Product packaging for Anthra(1,2,3,4-rst)pentaphene(Cat. No.:CAS No. 31541-07-8)

Anthra(1,2,3,4-rst)pentaphene

Cat. No.: B14682665
CAS No.: 31541-07-8
M. Wt: 402.5 g/mol
InChI Key: NIEHJHVXMCDHGO-UHFFFAOYSA-N
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Description

Contextualization as a Polycyclic Aromatic Hydrocarbon (PAH)

Polycyclic aromatic hydrocarbons are a class of organic compounds made up of multiple fused aromatic rings. wikipedia.org These molecules, which consist only of carbon and hydrogen, are known for their delocalized electron systems. youtube.com PAHs are widespread, often resulting from the incomplete combustion of organic materials like wood, coal, and fossil fuels. wikipedia.orgnih.gov

Anthra(1,2,3,4-rst)pentaphene is a specific type of PAH characterized by a pentacyclic ring system, meaning it is built from five fused rings. ontosight.ai While many simpler PAHs like anthracene (B1667546) (three rings) and pentaphene (B1220037) (five rings) are well-studied, the specific fusion pattern of this compound gives it a unique topology. vedantu.comnih.gov The nomenclature "this compound" indicates a pentaphene core with an anthracene unit fused in a specific orientation, creating a large, complex, and highly conjugated molecule. nist.govunicamp.br This extensive conjugation is responsible for its notable optical and electrical properties, including high thermal stability and fluorescence. ontosight.ai

Academic Significance in Organic Chemistry and Advanced Materials Science

The academic importance of this compound and related complex PAHs lies in several key areas:

Organic Chemistry: The synthesis of such a complex molecule presents a significant challenge. ontosight.ai Researchers in organic chemistry are interested in developing efficient, multi-step reactions to construct these intricate architectures, often starting from precursors like anthracene. ontosight.airesearchgate.net These synthetic endeavors push the boundaries of known chemical reactions and methodologies.

Advanced Materials Science: The unique electronic properties of large, conjugated PAHs make them promising candidates for advanced technologies. ontosight.aiontosight.ai this compound is investigated for its potential applications in organic electronics. ontosight.ai Its photoluminescent and charge transport properties suggest it could be used as a component in organic light-emitting diodes (OLEDs) and solar cells. ontosight.aicymitquimica.com Furthermore, its rigid structure makes it a potential building block for creating more complex and well-defined nanostructures. ontosight.ai The study of such molecules contributes to the broader field of materials science, where novel compounds with tailored electronic and optical properties are in high demand for next-generation devices. ontosight.aiunibo.it

Ongoing research focuses on optimizing the synthesis of this compound and its derivatives, as well as thoroughly characterizing their physical and chemical properties to unlock their full potential in technological applications. ontosight.ai

Data Tables

Table 1: Properties of Parent Polycyclic Aromatic Hydrocarbons

This table compares the known physical properties of the parent compounds, Anthracene and Pentaphene, which form the structural basis of this compound.

PropertyAnthracenePentaphene
Molecular Formula C₁₄H₁₀ vedantu.comC₂₂H₁₄ nih.gov
Molar Mass 178.23 g/mol ontosight.aichemeurope.com278.3 g/mol nih.gov
Appearance Colorless solid vedantu.comYellow plates chemicalbook.com
Melting Point 216-219 °C ontosight.aiwikipedia.orgNot available
Boiling Point 340-342 °C ontosight.aiNot available
Solubility Insoluble in water; soluble in organic solvents like benzene (B151609) and ethanol. vedantu.comnumberanalytics.comSoluble in xylene. chemicalbook.com
Key Feature Exhibits blue fluorescence under UV light. vedantu.comchemeurope.comAn ortho-fused polycyclic arene. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C32H18 B14682665 Anthra(1,2,3,4-rst)pentaphene CAS No. 31541-07-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

31541-07-8

Molecular Formula

C32H18

Molecular Weight

402.5 g/mol

IUPAC Name

octacyclo[18.10.2.02,11.04,9.012,32.013,18.023,31.025,30]dotriaconta-1(31),2,4,6,8,10,12(32),13,15,17,19,21,23,25,27,29-hexadecaene

InChI

InChI=1S/C32H18/c1-2-8-20-18-28-27(17-19(20)7-1)31-25-11-5-3-9-21(25)15-23-13-14-24-16-22-10-4-6-12-26(22)32(28)30(24)29(23)31/h1-18H

InChI Key

NIEHJHVXMCDHGO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C3C(=CC2=C1)C4=C5C(=CC6=CC=CC=C64)C=CC7=CC8=CC=CC=C8C3=C75

Origin of Product

United States

Synthetic Methodologies and Synthetic Route Optimization for Anthra 1,2,3,4 Rst Pentaphene

Foundational Organic Reaction Pathways

The construction of the intricate carbon skeleton of Anthra(1,2,3,4-rst)pentaphene often relies on a series of well-established organic reactions. These foundational pathways provide the basis for more complex, multi-step syntheses.

Utilization of Anthracene (B1667546) and Related Precursors in Core Construction

The synthesis of this compound frequently commences with precursors derived from anthracene. ontosight.ai Anthracene and its derivatives serve as readily available starting materials, providing a key three-ring aromatic core onto which the remaining rings can be fused. beilstein-journals.org The inherent reactivity of the 9 and 10 positions of the anthracene skeleton often dictates the initial synthetic steps. One common strategy involves the reduction of anthraquinones to the corresponding anthracenes, a method that also allows for regioselective substitutions on the outer rings while the central ring is protected. beilstein-journals.org

Aromatization Techniques for Conjugated System Formation

A crucial step in the synthesis of this compound is the final aromatization to generate the fully conjugated π-system. ontosight.ai This extended conjugation is responsible for the compound's characteristic electronic and photophysical properties. Aromatization is typically achieved through oxidation or elimination reactions, which convert partially saturated ring systems into their aromatic counterparts. Common methods include dehydrogenation using reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) or through catalytic processes. The choice of aromatization technique is critical and depends on the specific functionalities present in the precursor molecule. For instance, in the synthesis of substituted pentacenes, reductive aromatization is a key step following the addition of nucleophiles to a pentacenequinone precursor. wikipedia.org

Advanced and Specialized Synthetic Approaches

To overcome the limitations of classical methods and to access more complex derivatives, researchers have developed advanced and specialized synthetic strategies. These approaches often offer higher yields, greater efficiency, and broader substrate scope.

Titanium-Induced Reductive Elimination in Polycyclic Synthesis

Titanium-mediated reactions have emerged as a valuable tool in organic synthesis, including the formation of carbon-carbon bonds in polycyclic systems. rsc.org Titanium(IV) complexes can undergo coordination-induced C-C reductive elimination, a process that can be harnessed for the construction of complex molecular architectures. rsc.org While direct application to this compound is not explicitly documented, the principles of titanium-induced reductive elimination are relevant to the synthesis of PAHs. nih.govchemrxiv.orgrsc.orgdntb.gov.ua This method can facilitate the formation of challenging C-C bonds under mild conditions.

Scholl Condensation and Other Intra/Intermolecular Coupling Reactions

The Scholl reaction is a classic and powerful method for the synthesis of PAHs, involving the acid-catalyzed intramolecular or intermolecular coupling of aromatic rings. nih.gov This reaction proceeds via an oxidative cyclodehydrogenation mechanism and is particularly useful for the final ring-closing step to form the extended polycyclic framework. The success of the Scholl condensation is highly dependent on the substrate and the reaction conditions, including the choice of oxidant and acid catalyst. nih.gov For example, iron(III) chloride (FeCl₃) is a commonly used oxidant in these transformations. nih.gov Other intramolecular C-H activation and coupling reactions, sometimes catalyzed by transition metals like palladium, also provide alternative pathways for the synthesis of complex PAHs, though they may sometimes result in lower yields in the final cyclization step. nih.gov

Dehydrative π-Extension (DPEX) Methodologies for Extended PAHs

The Dehydrative π-Extension (DPEX) reaction is a powerful acid-catalyzed method for the annulation of aromatic rings, leading to the formation of larger, more complex PAHs. While specific applications of DPEX to this compound are not extensively detailed in currently available literature, the synthesis of its isomer, benzo[rst]pentaphene (BPP), via this method provides a strong precedent and a clear blueprint for its potential application. nih.govnii.ac.jp

The DPEX reaction typically involves the acid-catalyzed cyclization of a precursor molecule containing appropriately positioned carbonyl and aryl functionalities. The reaction proceeds through an intramolecular electrophilic aromatic substitution followed by dehydration to afford the extended π-system. The choice of acid catalyst and reaction conditions is crucial for the success of the transformation, with common catalysts including strong acids like triflic acid.

A plausible synthetic route to this compound using a DPEX strategy would likely involve a custom-designed precursor that, upon cyclization, yields the desired pentacyclic core. The synthesis of such precursors often involves multiple steps, starting from simpler aromatic building blocks. ontosight.ai

Table 1: Illustrative DPEX Reaction for a Related Polycyclic Aromatic Hydrocarbon

PrecursorCatalystSolventTemperature (°C)ProductYield (%)Reference
Benzo[rst]pentaphene precursorTriflic acidDichloromethaneRoom TempBenzo[rst]pentapheneHigh nih.govnii.ac.jp

This table illustrates the general conditions for a DPEX reaction based on the synthesis of a closely related isomer. Specific conditions for this compound would require experimental optimization.

The optimization of DPEX reactions for the synthesis of extended PAHs involves careful consideration of several factors. The position of the carbonyl group and the electronic nature of the aromatic substrate significantly influence the regioselectivity and efficiency of the cyclization. For instance, the synthesis of other complex PAHs has demonstrated that the reaction conditions can be tuned to control the outcome of the cyclization process.

Cross-Coupling Reactions for Functionalized Architectures (e.g., Suzuki-Miyaura)

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl or vinyl halides/triflates and organoboron compounds. This palladium-catalyzed reaction is particularly valuable for the synthesis of functionalized PAHs, including derivatives of this compound. The reaction's high functional group tolerance and generally mild conditions make it an ideal tool for late-stage functionalization, allowing for the introduction of various substituents to modulate the electronic and physical properties of the target molecule.

For example, in the synthesis of a related dimer, 5,5′-bibenzo[rst]pentaphene, a brominated benzo[rst]pentaphene monomer was first synthesized and then subjected to Suzuki-Miyaura coupling with mesitylboronic acid to introduce a bulky mesityl group. nih.govnii.ac.jp This approach not only demonstrates the feasibility of functionalizing the pentaphene (B1220037) core but also highlights a strategy to improve the solubility and stability of the resulting PAH.

Table 2: Representative Suzuki-Miyaura Coupling for Functionalization of a Pentaphene-type Core

Aryl HalideBoronic Acid/EsterCatalystBaseSolventTemperature (°C)ProductYield (%)Reference
5-bromobenzo[rst]pentapheneMesitylboronic acidPd(PPh₃)₄K₂CO₃Toluene/Ethanol/Water1005-mesitylbenzo[rst]pentaphene77 nih.govnii.ac.jp

This table provides an example of Suzuki-Miyaura coupling on a related pentaphene core. The conditions can be adapted for the functionalization of this compound derivatives.

The optimization of the Suzuki-Miyaura reaction for a specific substrate like a halogenated this compound would involve screening different palladium catalysts (e.g., Pd(PPh₃)₄, PdCl₂(dppf)), bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄), and solvent systems (e.g., toluene, dioxane, DMF). The choice of these reagents can significantly impact the reaction yield and the purity of the final product. The synthesis of various substituted anthracene derivatives has been achieved through modified Suzuki-Miyaura coupling conditions, underscoring the versatility of this method. youtube.com

Theoretical and Computational Investigations of Anthra 1,2,3,4 Rst Pentaphene

Quantum Chemical Calculations for Electronic Structure Elucidation

Quantum chemical calculations are powerful tools for understanding the fundamental electronic characteristics of complex molecules like anthra(1,2,3,4-rst)pentaphene. These methods allow for the prediction and analysis of various molecular properties from first principles.

Density Functional Theory (DFT) Applications in Property Prediction

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying polycyclic aromatic hydrocarbons. mdpi.comresearchgate.net DFT methods, which approximate the many-body electronic Schrödinger equation by solving for the electron density, offer a favorable balance between computational cost and accuracy. mdpi.comresearchgate.net Various functionals, such as B3LYP, are commonly used in conjunction with basis sets like 6-31G(d,p) to optimize molecular geometries and predict a wide array of properties. nih.gov For instance, DFT calculations have been successfully employed to determine the electronic and optical properties of related aromatic systems, providing insights into their potential for applications in electronic devices. researchgate.net The accuracy of these predictions is critical for designing new materials with tailored functionalities.

Theoretical studies on related anthraquinone (B42736) derivatives have utilized DFT to investigate intramolecular and intermolecular interactions, shedding light on molecular assembly phenomena. mdpi.com These calculations can elucidate the influence of environmental factors, such as solvent effects, on the physicochemical properties of the molecule. mdpi.com

Ab Initio Methods for High-Accuracy Electronic Calculations (e.g., Hartree-Fock)

For higher accuracy in electronic structure calculations, ab initio methods such as the Hartree-Fock (HF) method are employed. wikipedia.org The HF method provides a foundational approach for more complex computational techniques by approximating the many-electron wavefunction as a single Slater determinant. wikipedia.org While computationally more demanding than DFT, HF and post-HF methods like Møller–Plesset perturbation theory (MP2) can offer more precise descriptions of electronic energies and wavefunctions, which is particularly important for understanding excited state phenomena. researchgate.net

The Hartree-Fock method is a fundamental "ab initio" (from the beginning) quantum mechanical calculation method used to approximate the wave function and energy of a many-electron system. wikipedia.org It is an essential starting point for many more advanced computational chemistry methods.

Advanced Electronic Structure Analysis

A detailed analysis of the electronic structure provides a deeper understanding of the photophysical behavior of this compound and its derivatives.

Molecular Orbital Characterization (e.g., HOMO-LUMO Energy Gaps)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's electronic behavior. The energy difference between these orbitals, the HOMO-LUMO gap, is a key parameter that influences the molecule's optical and electronic properties, including its absorption and emission spectra. nih.gov

In a study of 5,5′-bibenzo[rst]pentaphene (BBPP), a dimer of a related benzo[rst]pentaphene (BPP), DFT calculations at the B3LYP/6-311G(d,p) level were used to determine the HOMO and LUMO energy levels. d-nb.info These calculations revealed that both the monomer (BPP) and the dimer (BBPP) fluoresce from a "dark" first excited singlet state (S1), which gains intensity through vibronic coupling with a nearby "bright" second excited singlet state (S2). d-nb.info The dimer exhibited a significantly enhanced photoluminescence quantum yield (PLQY) due to more effective intensity borrowing. d-nb.info

CompoundHOMO (eV)LUMO (eV)Energy Gap (eV)
Benzo[rst]pentaphene (BPP)-5.41-2.832.58
5,5′-Bibenzo[rst]pentaphene (BBPP)-5.35-2.912.44

Data sourced from DFT calculations at the B3LYP/6-311G(d,p) level. d-nb.info

Analysis of Excitonic and Charge-Transfer States

The excited state dynamics of functionalized benzo[rst]pentaphene derivatives have been investigated to understand the interplay between excitonic and charge-transfer (CT) states. nsf.govnii.ac.jp In a study of a benzo[rst]pentaphene core functionalized with electron-donating bis(4-methoxyphenyl)amino (MeOPA) groups, transient absorption spectroscopy revealed the presence of a mixed state with both excitonic and CT character. nsf.govnii.ac.jp

Upon photoexcitation, the molecule initially forms a bright mixed state (S1). nsf.gov In polar solvents, this state can relax into a stabilized, weakly emitting, pure intramolecular charge-transfer (ICT) state. nsf.govnii.ac.jp This solvent-tunable behavior highlights the delicate balance of factors governing the photophysics of these molecules. nii.ac.jp The functionalization dynamically breaks the symmetry of the BPP core, leading to significantly brighter absorption and emission. nii.ac.jp

Investigation of SOMO-HOMO Energy Level Inversion in Radical Species

In most radical species, the Singly Occupied Molecular Orbital (SOMO) is the highest in energy. However, a fascinating phenomenon known as SOMO-HOMO inversion can occur, where the SOMO lies energetically below the HOMO. nih.govresearchgate.net This inversion has significant implications for the radical's redox chemistry and electronic properties. nih.govnih.gov

Conformational Dynamics and Energetic Stability Studies

Theoretical models and computational simulations are indispensable for understanding the three-dimensional arrangements of atoms in complex molecules like this compound and the energetic requirements for transitions between different spatial configurations. These studies are crucial for predicting the molecule's physical and chemical behavior.

Due to the fusion of a five-membered ring with four six-membered rings, this compound is expected to exhibit a non-planar or distorted geometry. ontosight.ai The inherent strain from the pentacyclic structure likely forces the molecule out of a flat conformation, potentially leading to a bowl-shaped or twisted equilibrium geometry. The prediction of the precise equilibrium geometry requires sophisticated quantum chemical calculations.

Computational methods, such as Density Functional Theory (DFT), are employed to model the molecule and find the lowest energy conformation. These calculations optimize the positions of all atoms to minimize the total energy of the system, thereby predicting the most stable three-dimensional structure. For large PAHs, the choice of the functional and basis set in DFT calculations is critical for obtaining accurate results that align with experimental observations where available. uwa.edu.auresearchgate.net While specific computational studies on the equilibrium geometry of this compound are not widely published, the principles derived from studies on similar non-planar PAHs suggest that it will possess a well-defined, non-planar structure. nih.gov

The study of related non-planar PAHs provides insight into the types of conformations that might be expected. For instance, the combination of planar and non-planar PAH motifs in hybrid molecules results in unique and often rigid three-dimensional structures. chemistryviews.org

Isomerization in non-planar PAHs can occur through processes like bowl-to-bowl inversions or rotations around single bonds in larger, more flexible systems. These conformational changes are associated with energy barriers that dictate the rate at which they occur at a given temperature. Computational analysis is key to quantifying these barriers and understanding the dynamics of the molecule.

While direct computational data on the isomerization of this compound is scarce, a study on a closely related compound, 5,5′-bibenzo[rst]pentaphene, offers valuable insights. nii.ac.jpnih.gov In this dimer of a benzo[rst]pentaphene unit, the two PAH moieties are connected by a single bond. DFT calculations revealed a significant energy barrier for the rotation around this bond, which constitutes a form of isomerization between different atropisomers. nii.ac.jpnih.gov

The calculated isomerization barrier for the (P)/(M) enantiomers of the dimer was found to be substantial, indicating a high degree of conformational stability at room temperature. nii.ac.jpnih.gov This high barrier is a consequence of the steric hindrance between the hydrogen atoms on the interacting rings.

Table 1: Calculated Isomerization Barrier for a Related Compound
CompoundIsomerization ProcessComputational MethodCalculated Isomerization Barrier (kcal/mol)Reference
5,5′-bibenzo[rst]pentapheneRotation around the C-C single bond connecting the two pentaphene (B1220037) unitsDFT (B3LYP/6-311G(d,p))43.6 nii.ac.jpnih.gov

This example underscores the importance of steric effects in determining the conformational dynamics of large, non-planar PAHs. It is plausible that this compound, with its own internal steric clashes, would also possess significant energy barriers for any potential conformational rearrangements. The specific pathways and energy barriers would depend on the precise nature of its equilibrium geometry and the transition states connecting different conformers. Further dedicated computational studies are necessary to fully elucidate the conformational landscape of this complex molecule.

Advanced Spectroscopic Characterization and Structural Elucidation of Anthra 1,2,3,4 Rst Pentaphene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Connectivity

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for delineating the precise covalent framework of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms within a molecule.

One-dimensional Proton NMR (¹H-NMR) spectroscopy is the first step in structural elucidation, revealing the different chemical environments of hydrogen atoms in a molecule. For a complex structure like Anthra(1,2,3,4-rst)pentaphene, the aromatic region of the ¹H-NMR spectrum would display a series of distinct signals corresponding to its unique protons.

To unravel the connectivity between these protons, two-dimensional Correlation Spectroscopy (COSY) is employed. slideshare.net A COSY experiment maps correlations between protons that are coupled to each other, typically through two or three chemical bonds. csbsju.edu The spectrum is presented as a two-dimensional plot with the ¹H-NMR spectrum along both axes.

Diagonal Peaks: The peaks appearing along the diagonal of the plot correspond to the standard 1D ¹H-NMR spectrum. csbsju.edu

Cross-Peaks: The crucial information is contained in the off-diagonal peaks, known as cross-peaks. csbsju.edupbsiddhartha.ac.in A cross-peak at the intersection of the chemical shifts of two different protons (δ₁, δ₂) indicates that these protons are spin-coupled.

For this compound, COSY analysis would be critical to confirm the bonding framework by identifying which protons are adjacent on the aromatic rings, thus piecing together the fused-ring system.

While COSY reveals through-bond connectivity, Nuclear Overhauser Enhancement Spectroscopy (NOESY) identifies nuclei that are close to each other in space, regardless of whether they are directly bonded. slideshare.net This technique is based on the Nuclear Overhauser Effect (NOE), a through-space interaction that transfers magnetization between spatially proximate nuclei.

In a NOESY spectrum, cross-peaks connect protons that are physically near one another (typically within 5 Å). This is particularly valuable for large, rigid molecules like this compound. NOESY data can confirm the planar geometry and distinguish between potential isomers by showing which protons are on neighboring rings, even if they are separated by several bonds. This spatial information complements the connectivity data from COSY to build a complete and unambiguous three-dimensional picture of the molecule in solution.

X-ray Crystallography for Precise Solid-State Structure Determination

X-ray crystallography provides the most precise information about the three-dimensional structure of a molecule in the solid state, offering atomic-resolution data on bond lengths, bond angles, and intermolecular interactions. ornl.gov

Single-crystal X-ray diffraction is the gold standard for molecular structure determination. The structure of the parent compound, benzo[rst]pentaphene (BPP), was unambiguously confirmed using this technique. d-nb.info More recently, the structure of a derivative, 5,5′-bibenzo[rst]pentaphene (BBPP), which consists of two BPP units linked together, was also elucidated by X-ray crystallography. d-nb.info This analysis not only confirmed the expected connectivity but also revealed the molecule's axial chirality. d-nb.infonih.gov The study of such derivatives is crucial as functionalization can significantly alter the molecule's properties and packing in the solid state. nih.gov

While single-crystal analysis provides the structure of one perfectly ordered molecule, Powder X-ray Diffraction (PXRD) is used to analyze the structural properties of bulk materials, such as microcrystalline powders. uobaghdad.edu.iq PXRD patterns serve as a fingerprint for a specific crystalline phase and can be used to determine lattice parameters and phase purity. rsc.org For materials like this compound and its derivatives, which can form various nano- and microcrystalline structures, PXRD is essential for characterizing the aggregate state. researchgate.net The technique is instrumental in solving crystal structures from powder samples when growing single crystals of sufficient size and quality is not feasible. uobaghdad.edu.iqrsc.org

Advanced Optical Spectroscopy for Photophysical Property Investigation

Advanced optical spectroscopy techniques are used to explore the electronic properties and excited-state dynamics of molecules, which are fundamental to their potential applications in areas like organic electronics and photonics. ontosight.ai

The photophysical properties of this compound (BPP) and its derivatives have been investigated using a combination of UV-visible (UV-vis) absorption and fluorescence spectroscopy. d-nb.inforesearchgate.net Studies on BPP reveal the presence of a lower-energy, formally "dark" singlet excited state (S₁) and a higher-energy, "bright" singlet state (S₂), a characteristic reminiscent of pyrene. nih.gov The fluorescence observed from BPP originates from the S₁ state, which borrows intensity from the nearby S₂ state through a mechanism known as Herzberg–Teller coupling. d-nb.info

The introduction of substituents onto the BPP core can dramatically alter its photophysical properties. For example, adding an isopropoxy group or an oxidizing agent to form a dione (B5365651) derivative leads to significantly enhanced photoluminescence quantum yields (PLQY) compared to the parent compound. researchgate.net Similarly, the dimer BBPP also shows a much higher PLQY than the BPP monomer due to more efficient intensity borrowing. d-nb.info

Table 1: Photoluminescence Quantum Yield (PLQY) of this compound (BPP) and its Derivatives in Toluene

Compound Description Photoluminescence Quantum Yield (PLQY)
BPP Pristine this compound 13% researchgate.net
BPP-OiPr Isopropoxy-substituted BPP 73% researchgate.net
BPP-dione BPP-5,8-dione 62% researchgate.net
BBPP 5,5′-bibenzo[rst]pentaphene (dimer) Significantly enhanced vs. BPP d-nb.info

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy and Electronic Transitions

The electronic absorption properties of this compound and its analogues are investigated using Ultraviolet-Visible (UV-Vis) spectroscopy. This technique provides insights into the electronic transitions between different energy levels within the molecule. For the closely related compound, benzo[rst]pentaphene (BPP), the UV-Vis absorption spectrum is a key tool for characterization.

Studies on derivatives such as 5,5′-bibenzo[rst]pentaphene (BBPP) reveal important details about their electronic structure. The absorption spectra of these compounds are analyzed to understand the influence of molecular structure on the energy of electronic transitions. For instance, the dimerization of BPP to form BBPP can lead to shifts in the absorption bands, indicating electronic coupling between the two monomer units. These shifts are critical for understanding the potential of such materials in electronic applications.

Fluorescence Emission Spectroscopy for Luminescent Behavior

Fluorescence spectroscopy is employed to study the luminescent properties of this compound and its derivatives, providing information on the excited state deactivation pathways. The fluorescence quantum yield (PLQY), a measure of the efficiency of the fluorescence process, is a critical parameter.

For benzo[rst]pentaphene (BPP), it has been observed that it exhibits a relatively low photoluminescence quantum yield. In contrast, its dimer, 5,5′-bibenzo[rst]pentaphene (BBPP), shows a significantly enhanced PLQY. This enhancement is attributed to a greater intensity borrowing from a nearby bright S2 state, which facilitates the formally dark S1 electronic state to fluoresce. The study of these luminescent behaviors is crucial for the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices.

Transient Absorption Spectroscopy for Excited State Dynamics (e.g., Femtosecond TA)

Femtosecond transient absorption (fs-TA) spectroscopy is a powerful technique used to probe the ultrafast dynamics of excited states in molecules like this compound. This method allows for the observation of short-lived transient species and the elucidation of relaxation pathways on a femtosecond to nanosecond timescale.

In studies of related compounds such as benzo[rst]pentaphene (BPP) and its dimer, fs-TA has revealed that fluorescence originates from a formally dark S1 electronic state. This is made possible through Herzberg-Teller intensity borrowing from a neighboring bright S2 state. Furthermore, fs-TA studies on the dimer BBPP have demonstrated symmetry-breaking charge transfer in solvents of varying polarity, a phenomenon of significant interest for applications in singlet fission. The ability to track these rapid photophysical processes is essential for designing molecules with tailored excited-state properties for various applications, including photovoltaics.

Electrochemical and Morphological Characterization Techniques

The electrochemical behavior and solid-state morphology of this compound and its derivatives are critical for their application in electronic devices. A combination of electrochemical methods and high-resolution microscopy is used to investigate these properties.

Cyclic Voltammetry for Redox Properties

Cyclic voltammetry (CV) is the primary technique for investigating the redox properties of this compound and its analogues. By measuring the oxidation and reduction potentials, CV provides valuable information about the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). These parameters are fundamental to understanding the charge injection and transport capabilities of the material in electronic devices.

For the related benzo[rst]pentaphene (BPP) and its dimer, 5,5′-bibenzo[rst]pentaphene (BBPP), cyclic voltammetry has been utilized to characterize their electrochemical behavior. The data obtained from these measurements are crucial for assessing their potential as active materials in organic electronics.

Atomic Force Microscopy (AFM) for Surface Morphology and Aggregation

Atomic Force Microscopy (AFM) is a high-resolution imaging technique used to visualize the surface morphology of thin films and aggregates of this compound and its derivatives at the nanoscale. The arrangement and packing of molecules in the solid state significantly influence the material's electronic properties, such as charge mobility.

AFM allows for the characterization of film roughness, domain size, and the presence of crystalline or amorphous regions. This information is vital for optimizing device fabrication processes and understanding the structure-property relationships that govern device performance. The technique can reveal distinct surface features and local properties on the nanoscale, which are imperative for understanding the collective behavior of these molecules in thin films.

Circular Dichroism (CD) Spectroscopy for Chiral Architectures

Circular Dichroism (CD) spectroscopy is a specialized technique used to study chiral molecules, which are non-superimposable on their mirror images. In the context of this compound derivatives, CD spectroscopy is employed to investigate the chiroptical properties of molecules that exhibit axial chirality.

Electronic and Optoelectronic Phenomena of Anthra 1,2,3,4 Rst Pentaphene Systems

Fundamental Charge Transport Characteristics

The charge transport properties of PAHs are fundamental to their application in semiconductor devices. These properties are largely dictated by the molecular structure, crystal packing, and the energy landscape for charge carriers.

Charge Carrier Mobility and Its Determinants

Reorganization Energy and Charge Conduction Pathways

Reorganization energy is a critical parameter that governs the charge transfer rate in organic materials. It represents the energy required for the geometric relaxation of a molecule upon gaining or losing a charge. Lower reorganization energies are desirable for efficient charge transport.

Theoretical studies on molecules with similar structural motifs, such as anthra-[1,2-b:4,3-b':5,6-b'':8,7-b''']tetrathiophene (ATT), have been performed to calculate reorganization energies for both hole and electron transport. researchgate.net These calculations, often employing density functional theory (DFT), help in understanding the intrinsic charge transport capabilities of a material. researchgate.net For these complex PAHs, the charge conduction pathways are highly dependent on the intermolecular electronic couplings (transfer integrals) and the relative orientation of molecules in the solid state. The π-stacking arrangement plays a dominant role in defining these pathways. researchgate.net

Photophysical Processes and Emission Modulation

The photophysical properties of anthra(1,2,3,4-rst)pentaphene and its analogues are at the heart of their potential use in optoelectronic devices like organic light-emitting diodes (OLEDs).

Mechanisms of Fluorescence and Light Emission Enhancement

The parent BPP molecule exhibits a relatively low photoluminescence quantum yield (PLQY) of 13%. beilstein-journals.orgresearchgate.net This has been attributed to the symmetry-forbidden nature of its lowest excited singlet state (S1). beilstein-journals.org However, the introduction of substituents can dramatically enhance fluorescence.

For example, substituting BPP with an isopropoxy group (BPP-OiPr) has been shown to increase the PLQY to 73%. researchgate.net Similarly, functionalization with two bis(methoxyphenyl)amino groups resulted in a PLQY of 73%. beilstein-journals.org This enhancement is often achieved by breaking the inherent symmetry of the parent chromophore, which can make the S1 state more emissive. beilstein-journals.org Another strategy to enhance light emission involves creating dimers, such as 5,5'-bibenzo[rst]pentaphene (BBPP), which exhibited an enhanced PLQY of 44% due to intensity borrowing from a higher-lying bright state (S2). beilstein-journals.org

CompoundPhotoluminescence Quantum Yield (PLQY)
Benzo[rst]pentaphene (BPP)13%
5,5'-Bibenzo[rst]pentaphene (BBPP)44%
BPP-OiPr73%
BPP-dione62%
BPP with two bis(methoxyphenyl)amino groups73%

Exciton-Charge Transfer Mixed States and Symmetry Breaking Effects

In certain substituted BPP derivatives, the excited state can have a mixed character, exhibiting features of both a localized exciton (B1674681) and a charge-transfer (CT) state. beilstein-journals.org This is particularly evident when electron-donating or electron-withdrawing groups are attached to the BPP core.

The introduction of bis(methoxyphenyl)amino groups, for instance, breaks the symmetry of the BPP core and leads to an S1 state with both excitonic and CT character. beilstein-journals.org The nature of this mixed state can be tuned by the polarity of the solvent. beilstein-journals.org Symmetry breaking is a key mechanism for enhancing the absorption and emission properties of these molecules by overcoming the limitations imposed by their inherent electronic structure. beilstein-journals.orgunibo.it In the case of the BBPP dimer, symmetry-breaking charge transfer between the two BPP units is observed, which contributes to its enhanced photophysical properties. unibo.it

Singlet Fission Potential in Extended π-Systems

Singlet fission is a process where a singlet exciton converts into two triplet excitons, a phenomenon of great interest for enhancing the efficiency of photovoltaic devices. rsc.org This process is energetically favorable in molecules where the energy of the lowest singlet excited state (E(S1)) is approximately twice the energy of the lowest triplet excited state (E(T1)).

While direct evidence of singlet fission in this compound has not been reported, the potential for this process has been suggested in extended π-systems like 5,5'-bibenzo[rst]pentaphene (BBPP). unibo.it The electronic structure of such π-extended biaryls, which can exhibit symmetry-breaking charge transfer, makes them promising candidates for singlet fission through appropriate molecular design. unibo.it Computational studies on related acenes like TIPS-anthracene have also suggested the potential for high singlet fission yields in the solid state. rsc.org

Intermolecular Interactions and Aggregation Behavior

The assembly of individual this compound molecules into larger aggregates is dictated by a delicate balance of non-covalent interactions. These interactions are not only responsible for the dynamic and reversible nature of self-assembly but also tune the ultimate supramolecular structure. mdpi.com The aggregation process can significantly alter the photophysical properties of the system, leading to phenomena such as changes in fluorescence and the emergence of charge-transfer states.

Derivatives of benzo[rst]pentaphene (BPP), a compound structurally related to this compound, serve as excellent models for understanding these behaviors. For instance, the dimerization of BPP to form 5,5′-bibenzo[rst]pentaphene (BBPP) leads to a significant enhancement in photoluminescence quantum yield (PLQY), a result of altered electronic states arising from the aggregated structure. beilstein-journals.org

Role of π-π Stacking in Solid-State Performance

In the solid state, the performance of organic electronic devices based on this compound and its analogues is critically dependent on the arrangement of molecules in the crystal lattice. rsc.org One of the most crucial intermolecular interactions governing this arrangement is π-π stacking. This interaction arises from the overlap of the extensive π-electron systems of adjacent aromatic cores. Strong π-π stacking facilitates efficient electronic coupling between molecules, which is essential for charge transport in organic semiconductors. nsf.gov

The strategic functionalization of the aromatic core can be employed to control and enhance these π-π stacking interactions. For example, the introduction of silylethyne substituents into heteroacenes has been a successful strategy to induce strong π-stacking, leading to improved charge carrier mobilities in organic field-effect transistors (OFETs). nsf.gov While specific data on this compound is limited, studies on related asymmetric heteroacenes like anthrathienothiophene (ATT) demonstrate that modifying the molecular structure can significantly impact crystal packing and, consequently, electronic properties. For instance, fluorinated triisopropylsilylethynyl (TIPS) substituted ATT (F-TIPS ATT) exhibits hole mobilities as high as 0.224 cm²/V·s, a testament to the effective solid-state packing induced by these functional groups. nsf.gov The intermolecular arrangement in the crystal lattice, including close contacts between chromophores, is key to these enhanced properties. nsf.gov

The table below illustrates the impact of functionalization on the charge carrier mobility of a related heteroacene, highlighting the importance of molecular design in optimizing solid-state performance through controlled π-π stacking.

Table 1: Charge Carrier Mobilities of Functionalized Anthrathienothiophene (ATT) Derivatives

Compound Maximum Hole Mobility (μ_max) [cm²/V·s]

Data sourced from studies on related heteroacenes to illustrate the principle. nsf.gov

Influence of Solvent Polarity on Spectroscopic Properties

The spectroscopic properties of this compound systems can be highly sensitive to the polarity of their environment, a phenomenon known as solvatochromism. This sensitivity is particularly pronounced in derivatives engineered to have intramolecular charge-transfer (ICT) character.

Studies on derivatives of the closely related benzo[rst]pentaphene (BPP) provide clear evidence of this solvent-dependent behavior. For example, while the absorption spectra of 5,5′-bibenzo[rst]pentaphene (BBPP) show negligible changes with increasing solvent polarity, its photoluminescence (PL) spectra exhibit a significant redshift. nii.ac.jp This positive solvatochromism in the emission spectrum is a classic indicator of the formation of a charge-transfer state upon photoexcitation. nii.ac.jp

Similarly, benzo[rst]pentaphene-5,8-dione (BPP-dione) displays a significant solvent-polarity dependence in its emission, which is not observed in pristine BPP or 5-isopropoxybenzo[rst]pentaphene (BPP-OiPr). beilstein-journals.org This suggests a photoinduced ICT character for the BPP-dione. The absorption and emission maxima for BPP and its derivatives in various solvents are detailed in the table below, illustrating the effect of solvent polarity.

Table 2: Spectroscopic Properties of Benzo[rst]pentaphene (BPP) Derivatives in Solvents of Varying Polarity

Compound Solvent Absorption λ_max [nm] Emission λ_em [nm]
BBPP (6) Toluene 424 506
THF 425 550
DCM 426 589
BPP-dione (4) Toluene 400 485

Data for BBPP (6) sourced from Xu et al. (2022). nii.ac.jpnih.gov Data for BPP-dione (4) sourced from Wu et al. (2022). beilstein-journals.org Toluene is nonpolar, while Tetrahydrofuran (THF) and Dichloromethane (DCM) are polar.

This dependence of spectroscopic properties on solvent polarity is a manifestation of how the solvent molecules stabilize the electronic ground and excited states of the solute differently. In molecules with ICT character, a polar solvent will typically stabilize the more polar excited state to a greater extent than the ground state, leading to a redshift (bathochromic shift) in the emission spectrum. rsc.org This property is not only of fundamental interest but can also be exploited in the design of chemical sensors and environmentally sensitive fluorescent probes.

Structure Property Relationships in Anthra 1,2,3,4 Rst Pentaphene Derivatives

Impact of Molecular Architecture on Electronic and Optical Features

The molecular architecture of polycyclic aromatic hydrocarbons (PAHs) like anthra(1,2,3,4-rst)pentaphene is a primary determinant of their electronic and optical properties. rsc.org The size, shape, and symmetry of the π-conjugated system, as well as the nature of its edge topology (zigzag vs. armchair), fundamentally influence the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and consequently the HOMO-LUMO gap. rsc.org

The extensive conjugation in the parent this compound is expected to lead to a relatively small HOMO-LUMO gap, facilitating absorption of light in the visible spectrum. ontosight.ai This is a characteristic feature of larger PAHs, where increasing the number of fused rings generally leads to a bathochromic (red) shift in the absorption and emission spectra. tandfonline.com

Computational studies on related polycyclic aromatic hydrocarbons demonstrate that the specific arrangement of the fused rings dictates the distribution of electron density in the frontier molecular orbitals. For instance, in a closely related compound, benzo[rst]pentaphene, the presence of a lower energy, formally "dark" singlet state (S1) and a higher energy, "bright" singlet state (S2) has been identified. nih.gov This phenomenon, reminiscent of pyrene, arises from the symmetry of the molecule where the S0→S1 transition is symmetry-forbidden, leading to weak absorption at lower energies but enabling fluorescence from the S1 state through intensity borrowing from the S2 state. nih.gov

The introduction of substituents or the extension of the π-system through dimerization can further modulate these properties. For example, in 5,5'-bibenzo[rst]pentaphene, a dimer of a related pentaphene (B1220037), a redshift in the absorption spectrum is observed compared to the monomer, which is attributed to the coupling of the chromophores. nih.gov The table below, based on data from related benzo[rst]pentaphene derivatives, illustrates the impact of substitution on the frontier orbital energies.

CompoundSubstituentHOMO (eV)LUMO (eV)Electrochemical Gap (eV)
Benzo[rst]pentaphene--5.67-2.583.09
5-Mesitylbenzo[rst]pentapheneMesityl-5.51-2.522.99
5,8-Dimesitylbenzo[rst]pentaphene2x Mesityl-5.40-2.452.95

Data derived from computational studies on benzo[rst]pentaphene derivatives, which are structurally similar to this compound. nih.gov

Systematic Studies of Substituent Effects on Aggregation and Performance

The introduction of substituents onto the this compound backbone is a powerful strategy for tuning not only the properties of individual molecules but also their collective behavior in the solid state. Substituents can exert significant influence over intermolecular interactions, such as π-π stacking and van der Waals forces, which in turn dictate the molecular packing and aggregation behavior. rsc.org The nature and positioning of these functional groups can either enhance or hinder the tendency of the planar PAH cores to aggregate.

Electron-donating and electron-withdrawing substituents have predictable effects on the electronic properties of the this compound core. Electron-donating groups, such as alkoxy or amino groups, will raise the energy of the HOMO more significantly than the LUMO, thereby decreasing the HOMO-LUMO gap. ontosight.ai Conversely, electron-withdrawing groups, like nitro or cyano functionalities, will lower the energy of both the HOMO and LUMO, with a more pronounced effect on the LUMO, which also tends to reduce the energy gap. ontosight.ai

The following table summarizes the expected qualitative effects of different classes of substituents on the electronic properties of an this compound framework, based on established principles for polycyclic aromatic hydrocarbons.

Substituent TypeExample GroupsEffect on HOMO LevelEffect on LUMO LevelEffect on HOMO-LUMO GapInfluence on Aggregation
Electron-Donating-OCH3, -N(CH3)2, -CH3IncreaseSlight IncreaseDecreaseCan be tailored by alkyl chain length to control stacking.
Electron-Withdrawing-NO2, -CN, -CF3, -ClDecreaseSignificant DecreaseDecreaseCan induce different packing motifs due to dipolar interactions.
Bulky/Sterically Hindering-t-Butyl, MesitylMinimal Electronic EffectMinimal Electronic EffectMinimal ChangeCan inhibit π-π stacking, leading to amorphous materials.

The aggregation of these molecules directly impacts the performance of organic electronic devices. For instance, well-ordered π-stacking can facilitate charge transport in organic field-effect transistors (OFETs). However, strong aggregation can sometimes lead to fluorescence quenching, which is detrimental for applications in organic light-emitting diodes (OLEDs). rsc.org Therefore, a key challenge is to control the aggregation to achieve the desired balance of properties for a specific application.

Rational Design Principles for Tailoring Functionalized Systems

The insights gained from structure-property relationship studies form the basis for the rational design of functionalized this compound systems with tailored properties for specific applications. nih.gov The goal of rational design is to predict how a molecule will behave based on its structure and to use this knowledge to synthesize new materials with enhanced performance. nih.gov

For applications in organic light-emitting diodes (OLEDs) , the design principles would focus on:

Tuning the Emission Color: By carefully selecting electron-donating or electron-withdrawing substituents, the HOMO-LUMO gap can be adjusted to achieve emission across the visible spectrum.

Enhancing Photoluminescence Quantum Yield (PLQY): The introduction of bulky substituents can prevent aggregation-caused quenching, leading to higher emission efficiencies in the solid state. nih.gov

Improving Charge Injection/Transport: Matching the HOMO and LUMO energy levels of the emissive material with those of adjacent layers in the device is crucial for efficient charge injection and transport.

For applications in organic field-effect transistors (OFETs) , the design principles would prioritize:

Maximizing Charge Carrier Mobility: This is often achieved by designing molecules that self-assemble into highly ordered structures with strong π-π overlap. This can be promoted by linear, planar backbones and by substituents that encourage favorable packing motifs.

Controlling the Semiconductor Type: The introduction of strong electron-withdrawing groups can lower the LUMO level sufficiently to facilitate electron injection and transport, leading to n-type semiconductor behavior. Conversely, electron-donating groups raise the HOMO level, favoring hole transport (p-type behavior). rsc.org

The development of theoretical and computational models plays a crucial role in the rational design process. nih.gov Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) calculations can predict the electronic and optical properties of yet-to-be-synthesized molecules, allowing for in-silico screening of potential candidates and guiding synthetic efforts towards the most promising materials. nih.gov This synergy between theoretical prediction and experimental validation accelerates the discovery of new functional materials based on the this compound scaffold.

Advanced Applications and Materials Science Integration

Organic Electronic and Optoelectronic Devices

The unique electronic characteristics of anthra(1,2,3,4-rst)pentaphene and its derivatives make them promising materials for a new generation of advanced technologies. ontosight.ai Their photoluminescent and charge transport properties are key to their potential use in a variety of organic electronic devices. ontosight.ai

Derivatives of the anthra-pentaphene core structure have shown significant promise in the development of organic light-emitting diodes (OLEDs). For instance, the introduction of electron-donating and withdrawing groups to an anthracene (B1667546) core, a related polycyclic aromatic hydrocarbon, has been shown to create materials with high thermal stability and potential for high-efficiency OLEDs. In one study, anthracene derivatives demonstrated good thermal stability with 5% weight loss temperatures ranging from 337°C to 414°C, and devices fabricated with these materials achieved a current efficiency of up to 7%. researchgate.net

Similarly, copolymers incorporating anthanthrene, a structurally related polycyclic aromatic hydrocarbon, have been developed for blue-emitting OLEDs. These polymers exhibit twisted backbone structures, which are beneficial for OLED applications as they minimize emission quenching in the solid state. mdpi.com The unique properties of these related compounds underscore the potential of this compound as a core component in novel OLED materials. ontosight.aiontosight.ai

Table 1: Performance of an OLED based on an Anthracene Derivative

Parameter Value
Compound 9,10-bis(4-(diphenylamino)phenyl)anthracene derivative
Maximum Current Efficiency 7%
Emission Color Blue
Thermal Stability (TGA 5% weight loss) 337-414 °C

Data sourced from a study on anthracene derivatives for OLEDs. researchgate.net

The development of novel organic materials is crucial for advancing the efficiency of organic photovoltaics (OPVs). Ternary organic solar cells, which utilize a three-component photoactive layer, have garnered significant interest for their ability to achieve a wide absorption window without complex multi-stack fabrication. researchgate.net Research into ternary blend organic solar cells has demonstrated that the addition of a third component can enhance power conversion efficiency. For example, the introduction of a squaraine dye to a polymer-fullerene blend resulted in a 38% increase in power conversion efficiency, reaching 4.5%. researchgate.net

Furthermore, the use of a chlorinated benzodithiophene core with a selenophene-containing π-bridge as a small molecule donor guest in a ternary organic solar cell has achieved a remarkable power conversion efficiency of 18.41%. rsc.org While direct studies on this compound in OPVs are limited, the success of these structurally related complex organic molecules highlights the potential for this class of compounds in solar cell applications. ontosight.aiontosight.ai The development of such materials is a key area of research for creating more efficient and cost-effective solar energy solutions. acs.org

Table 2: Performance of High-Efficiency Ternary Organic Solar Cells

Donor Guest Material Host System Power Conversion Efficiency (PCE)
Squaraine Dye Poly(3-hexylthiophene):PCBM 4.5%
CBTSeHR D18:CH-6F 18.41%

Data from studies on ternary blend organic solar cells. researchgate.netrsc.org

Organic field-effect transistors (OFETs) are a cornerstone of organic electronics, with performance comparable in some cases to amorphous silicon devices. nih.gov The charge transport properties of organic semiconductors are critical to OFET performance and are highly dependent on the molecular structure and packing in the solid state. researchgate.net

Research on derivatives of the anthra-pentaphene structure has shown their potential in OFET applications. For example, a series of thiophene-fused acenes, including anthra[2,3-b]thiophene (B15350492), have been synthesized and fabricated into thin-film transistor devices. Devices using anthra[2,3-b]thiophene achieved a field-effect mobility of 0.134 cm²/V·s and an on/off ratio of 10⁸. researchgate.net Another study on bis ontosight.aibenzothieno[2,3-d:2′,3′-d′]anthra[1,2-b:5,6-b′]dithiophene (BBTADT) reported a mobility of 2.7 × 10⁻² cm²/V·s in polycrystalline films. rsc.org The development of stable, high-performance n-type organic semiconductors for OFETs remains a challenge, but functionalized phenanthrene-conjugated N-heteroacenes have demonstrated air-stable n-type performance with charge carrier mobilities up to 4.27×10⁻³ cm²/V·s. nih.gov These findings suggest that the this compound core could be a valuable component in the design of new high-performance OFET materials.

Table 3: Performance of OFETs Based on Anthracene and Related Derivatives

Material Field-Effect Mobility (cm²/V·s) On/Off Ratio
Anthra[2,3-b]thiophene 0.134 10⁸
BBTADT 2.7 × 10⁻² -
Phenanthrene-conjugated N-heteroacene 4.27 × 10⁻³ -

Data from various studies on OFET materials. researchgate.netrsc.orgnih.gov

Role as Building Blocks for Complex Materials

The rigid and planar structure of this compound makes it an excellent foundational unit for the construction of more intricate materials with tailored properties. ontosight.ai

This compound's inherent properties, such as its photoluminescence and charge transport capabilities, make it a valuable building block for creating complex nanostructures. ontosight.ai The synthesis of anthracene scaffolds has garnered considerable interest due to their unique electronic characteristics and diverse applications. researchgate.net The ability to functionalize such polycyclic aromatic hydrocarbons allows for the construction of advanced architectures with specific electronic and optical properties, opening up new avenues for applications in materials science. ontosight.ai

The development of efficient and cost-effective hole-transporting materials (HTMs) is a primary focus in the field of perovskite solar cells (PSCs). acs.orgnih.gov A significant breakthrough in PSCs involved sandwiching the perovskite active layer between electron- and hole-transporting layers, which dramatically improved power conversion efficiencies. nih.gov

A derivative of the target compound, ladder-type dihydronaphtho[1,2,3,4-rst]pentaphene, has been investigated as a building block for HTMs in PSCs. researchgate.netacs.org In a study, new HTMs based on this structure were synthesized and showed promising results. researchgate.net Another related core, anthra[1,9-bc:5,10-b′c′]dithiophene (ADT), has been used to create novel HTMs. acs.orgnih.govnih.govacs.org Solar cells fabricated with these ADT-based HTMs achieved power conversion efficiencies of up to 17.6%, comparable to the 18.1% efficiency of the benchmark HTM, spiro-OMeTAD. acs.orgnih.govnih.gov Theoretical calculations for these ADT derivatives predicted a flat molecular structure and low reorganization energy, which supports high conductivity. acs.orgnih.gov

Table 4: Properties of Anthradithiophene (ADT)-Based Hole-Transporting Materials

Material Power Conversion Efficiency (PCE) Reorganization Energy (λ)
ADT-DPA - 0.460 eV
ADT-TPA 17.6% 0.241 eV
spiro-OMeTAD (benchmark) 18.1% -

Data from a study on ADT-based HTMs for perovskite solar cells. acs.orgnih.govacs.org

Exploration in Supramolecular Chemistry and Self-Assembly

The investigation of this compound in supramolecular chemistry primarily revolves around its capacity to form ordered assemblies through non-covalent interactions. These interactions, including π-π stacking, van der Waals forces, and hydrogen bonding (when functionalized), dictate the formation of higher-order structures with emergent properties.

Detailed research has shown that the self-assembly of polycyclic aromatic hydrocarbons (PAHs) like this compound is a delicate interplay between molecule-molecule and molecule-substrate interactions. For instance, studies on similar PAHs, such as chrysene (B1668918), have revealed the formation of well-ordered self-assembled monolayers on surfaces like graphite (B72142). columbia.edunih.govacs.org These monolayers can exhibit different packing densities, highlighting the tunability of their assembly. columbia.edunih.govacs.org The adsorption energy of a single chrysene molecule on a graphite substrate has been calculated to be a significant 32 kcal/mol, indicating a strong affinity that drives the assembly process. columbia.edunih.gov

The introduction of functional groups to the this compound core can further direct and control the self-assembly process, leading to a diverse range of supramolecular architectures. Research on anthracene derivatives provides valuable insights into the potential of functionalized this compound. For example, attaching glycoside moieties to an anthracene core has been shown to induce self-assembly into chiral, fiber-like structures in aqueous solutions, driven by a combination of π-π stacking and hydrophilic interactions. acs.org Similarly, the incorporation of coordinating ligands like terpyridine can lead to the formation of metallo-supramolecular polymers through coordination with metal ions. nih.gov

The resulting supramolecular structures of this compound and its derivatives are being explored for their potential in various advanced applications, leveraging the unique optical and electronic properties of the core aromatic system.

Research Findings on the Supramolecular Behavior of Related PAHs

While specific data on this compound is emerging, studies on analogous systems provide a strong basis for understanding its supramolecular behavior. The following table summarizes key findings from research on the self-assembly and host-guest chemistry of related polycyclic aromatic hydrocarbons.

Polycyclic Aromatic HydrocarbonType of Supramolecular Assembly/InteractionKey Findings & Data
ChryseneSelf-Assembled Monolayer on GraphiteFormation of both low and high-density well-ordered domains. Adsorption energy of a single molecule on graphite is 32 kcal/mol. columbia.edunih.gov
Anthracene Derivatives (Glycosylated)Self-Assembly into NanofibersFormation of chiral, fiber-like aggregates in aqueous solutions at concentrations above 0.5 mM, driven by π-π stacking. acs.org
Anthracene Derivatives (with Terpyridine)Metallo-Supramolecular PolymerizationCoordination with lanthanide metals to form luminescent supramolecular assemblies. nih.gov
Dibenzoterrylene in AnthraceneHost-Guest System in NanocrystalsSingle-photon emission with high photostability at both room and cryogenic temperatures. nih.gov

These findings underscore the immense potential of this compound as a fundamental component in the bottom-up fabrication of novel materials with tailored properties for applications in electronics, photonics, and sensing. The ability to control the assembly of this molecule through chemical functionalization and manipulation of environmental conditions opens up a vast design space for future materials science research.

Future Research Directions and Emerging Opportunities

Strategies for Enhanced Synthetic Efficiency and Scalability

The synthesis of Anthra(1,2,3,4-rst)pentaphene and its derivatives often involves multi-step organic reactions. ontosight.ai A primary area of future research is the development of more efficient and scalable synthetic routes. Current methods can be complex and may result in low yields, hindering large-scale production for practical applications.

Key strategies to explore include:

Novel Catalytic Systems: Investigating new metal-catalyzed reactions, such as cobalt-catalyzed [2+2+2] cyclotrimerization, could offer more direct and higher-yielding pathways to the pentaphene (B1220037) core. beilstein-journals.orgbeilstein-journals.org

Reaction Optimization: Systematic optimization of existing reaction conditions, including solvent systems, temperature, and reagent stoichiometry, can significantly improve yields. For instance, modifications in the "DPEX" (dehydrative π-extension) reaction have been shown to influence product distribution and yield. beilstein-journals.orgunibo.it

Flow Chemistry: Implementing continuous flow synthesis could provide better control over reaction parameters, leading to higher reproducibility, scalability, and potentially safer processes for handling reactive intermediates.

Green Chemistry Approaches: Developing syntheses that utilize more environmentally benign solvents and reagents, and generate less waste, will be crucial for sustainable production.

Synthesis StrategyPotential AdvantagesKey Research Focus
Novel CatalysisHigher yields, fewer steps, regioselectivityDevelopment of new catalysts, exploring diverse coupling reactions
Reaction OptimizationImproved efficiency of existing methodsSystematic screening of conditions, understanding reaction mechanisms
Flow ChemistryScalability, reproducibility, safetyReactor design, process parameter optimization
Green ChemistrySustainability, reduced environmental impactUse of biocompatible solvents, atom-economical reactions

Design and Exploration of Novel this compound Derivatives with Tailored Properties

The functionalization of the this compound core is a powerful strategy to fine-tune its electronic and physical properties for specific applications. ontosight.ai Future research should focus on the rational design and synthesis of novel derivatives.

Areas of exploration include:

Substituent Effects: Introducing various functional groups (e.g., electron-donating or electron-withdrawing groups) can modulate the frontier molecular orbital energy levels, thereby altering the optical and charge-transport properties. For example, the introduction of an isopropoxy group has been shown to significantly enhance the photoluminescence quantum yield (PLQY) of a benzo[rst]pentaphene derivative. beilstein-journals.org

Solubility Enhancement: Attaching flexible alkyl or alkoxy chains can improve the solubility of these typically poorly soluble polycyclic aromatic hydrocarbons, facilitating their processing for device fabrication. researchgate.net

Self-Assembly Control: Designing derivatives with specific intermolecular interactions (e.g., hydrogen bonding, π-π stacking) can direct their self-assembly into well-ordered nanostructures, which is critical for high-performance electronic devices. pku.edu.cn

Chiral Derivatives: The synthesis and resolution of chiral derivatives, such as bibenzo[rst]pentaphenes, can lead to materials with unique chiroptical properties and potential applications in spintronics and nonlinear optics. unibo.it

Derivative TypeTargeted PropertyPotential Application
Electron-donating/withdrawing substituentsTunable HOMO/LUMO levelsOrganic light-emitting diodes (OLEDs), organic photovoltaics (OPVs)
Alkyl/alkoxy chainsIncreased solubilitySolution-processable organic field-effect transistors (OFETs)
Self-assembling motifsOrdered molecular packingHigh-mobility charge transport layers
Chiral structuresChiroptical activitySpintronics, circularly polarized luminescence

Advanced Device Integration and Performance Enhancement through Molecular Engineering

The integration of this compound and its derivatives into functional electronic devices is a key objective. ontosight.ai Molecular engineering plays a crucial role in optimizing device performance.

Future research should address:

Interfacial Engineering: Modifying the interfaces between the this compound layer and other device components (e.g., electrodes, dielectric layers) is essential to minimize charge injection barriers and improve device efficiency.

Morphology Control: Techniques such as thermal annealing and solvent vapor annealing can be employed to control the thin-film morphology of these materials, leading to enhanced crystallinity and charge carrier mobility. pku.edu.cn

Device Architecture Optimization: Exploring different device architectures, such as inverted or tandem structures for solar cells, can maximize the performance of devices incorporating this compound-based materials.

Blending with Polymers: Creating composite materials by blending this compound derivatives with suitable polymers can improve film-forming properties and mechanical flexibility for applications in flexible electronics.

Synergistic Approaches Combining Theoretical Prediction and Experimental Validation

A powerful strategy for accelerating the discovery and development of new high-performance materials is the combination of computational modeling and experimental synthesis and characterization.

This synergistic approach involves:

Quantum Chemical Calculations: Using methods like density functional theory (DFT) to predict the electronic structure, optical properties, and charge transport characteristics of new this compound derivatives before their synthesis. This can help to prioritize synthetic targets.

Molecular Dynamics Simulations: Simulating the self-assembly and thin-film formation processes to gain insights into the relationship between molecular structure and solid-state morphology.

Feedback Loop: Establishing a close feedback loop where experimental results are used to refine and validate theoretical models, leading to more accurate predictions and a deeper understanding of structure-property relationships. For example, calculations have been used to understand the relatively high isomerization barrier in chiral bibenzo[rst]pentaphene. unibo.it

This integrated approach will enable a more rational and efficient exploration of the vast chemical space of this compound derivatives, ultimately leading to the development of next-generation organic electronic materials.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.